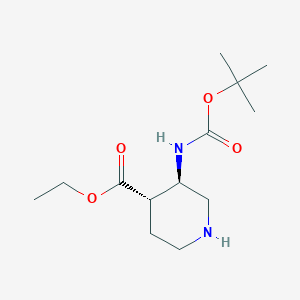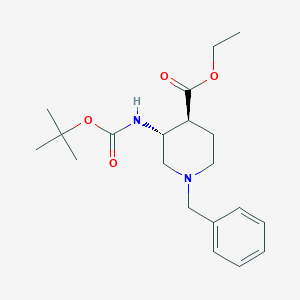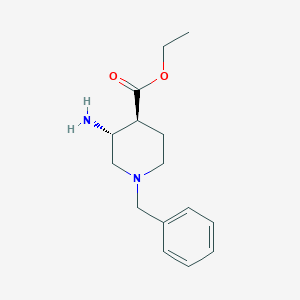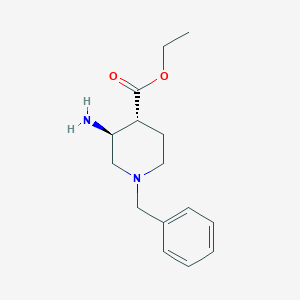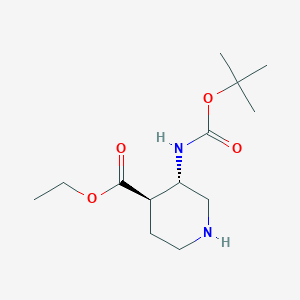
trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester: is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester typically involves the protection of the amine group on piperidine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The Boc-protected amine group can be deprotected under acidic conditions, allowing for further substitution reactions at the amine site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry: In organic chemistry, trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its protected amine group allows for selective reactions without interference from the amine functionality .
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its structural features make it a valuable intermediate in medicinal chemistry .
Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmacologically active compounds .
Industry: In the chemical industry, it is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester involves its ability to undergo selective chemical reactions due to the presence of the Boc-protected amine and ester groups. These functional groups allow for targeted modifications, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
- trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid methyl ester
- trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid isopropyl ester
Uniqueness: Compared to its similar compounds, trans-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. Its ethyl ester group provides a good leaving group for subsequent reactions, while the Boc-protected amine ensures selective reactivity .
Properties
IUPAC Name |
ethyl (3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFKLQIHHBWQG-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


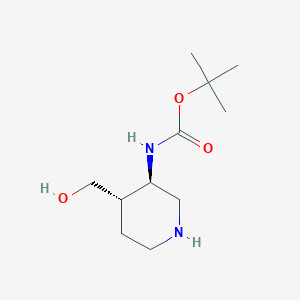

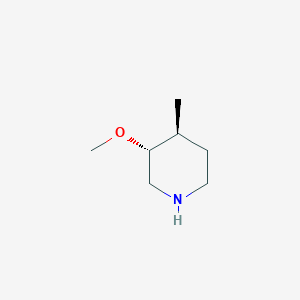
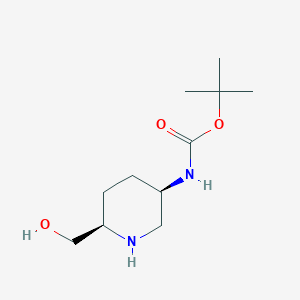

![1-O-benzyl 4-O-ethyl (3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate](/img/structure/B8189499.png)

